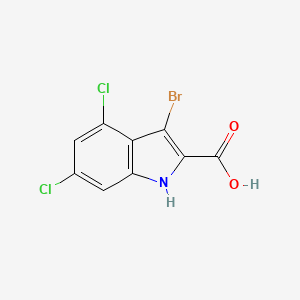
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of indole derivatives. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as nitration or halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1H-indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-6-carboxylic acid
Uniqueness
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation distinguishes it from other indole derivatives, potentially offering unique properties and applications in research and industry.
Biologische Aktivität
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The compound's unique structure, characterized by bromine and chlorine substituents, contributes to its potential applications in medicinal chemistry.
- Molecular Formula : C9H5BrCl2NO2
- Molecular Weight : 308.944 g/mol
- Melting Point : 238–239 °C
- Solubility : Slightly soluble in dimethyl sulfoxide and methanol when heated
- Predicted pKa : Approximately 4.10
Antimicrobial Activity
Indoles, including this compound, are recognized for their antibacterial and antifungal properties . Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.
Enzyme Inhibition
Recent research has focused on the compound's role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immunotherapy. Structure-activity relationship (SAR) studies have demonstrated that modifications to the indole structure can enhance inhibitory potency. For instance, certain derivatives exhibited IC50 values in the low micromolar range against these enzymes .
Case Studies and Research Findings
- Inhibition Studies : A study synthesized various indole derivatives and evaluated their inhibitory effects on IDO1 and TDO. Among these, compounds with specific substitutions showed enhanced activity, indicating a correlation between structural modifications and biological efficacy .
- Antiviral Activity : Indole derivatives have also been investigated for their antiviral properties. For example, a related indole-2-carboxylic acid derivative was found to inhibit HIV-1 integrase effectively, suggesting that similar compounds may have antiviral potential .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Bromo-6-chloro-1H-indole | C8H5BrClN | 0.95 |
| 4-Bromo-5-chloro-2-methylaniline | C9H9BrClN | 0.87 |
| 3-Bromo-indole-2-carboxylic acid | C9H6BrNO2 | 0.88 |
| 4-Chloroindole | C8H6ClN | 0.84 |
This table illustrates the structural similarities and potential biological implications of these compounds compared to this compound.
Eigenschaften
CAS-Nummer |
400767-05-7 |
|---|---|
Molekularformel |
C9H4BrCl2NO2 |
Molekulargewicht |
308.94 g/mol |
IUPAC-Name |
3-bromo-4,6-dichloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrCl2NO2/c10-7-6-4(12)1-3(11)2-5(6)13-8(7)9(14)15/h1-2,13H,(H,14,15) |
InChI-Schlüssel |
GCXGPYGPWBPTDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=C2Br)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















